(2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide
CAS No.:
Cat. No.: VC14522658
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O3S |
|---|---|
| Molecular Weight | 276.31 g/mol |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C13H12N2O3S/c16-12(15-13-14-5-6-19-13)4-2-9-1-3-10-11(7-9)18-8-17-10/h1-4,7H,5-6,8H2,(H,14,15,16)/b4-2+ |
| Standard InChI Key | MQHWOBFHOHNYIW-DUXPYHPUSA-N |
| Isomeric SMILES | C1CSC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | C1CSC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide, reflects its three core components:
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A 1,3-benzodioxole ring, a bicyclic structure formed by the fusion of a benzene ring with a 1,3-dioxole group.
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A 4,5-dihydro-1,3-thiazole (thiazoline) ring, a five-membered heterocycle containing sulfur and nitrogen.
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A prop-2-enamide linker, which adopts an E (trans) configuration at the double bond.
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂O₃S | PubChem |
| Molecular weight | 276.31 g/mol | PubChem |
| SMILES | C1CSC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | PubChem |
| InChI Key | MQHWOBFHOHNYIW-DUXPYHPUSA-N | PubChem |
The E-configuration of the propenamide linker is critical for maintaining planarity, which enhances interactions with biological targets such as enzymes or receptors. The benzodioxole group contributes to lipophilicity, potentially improving membrane permeability, while the thiazoline ring offers hydrogen-bonding capabilities via its secondary amine.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis involves three primary steps:
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Benzodioxole Ring Formation: Cyclization of catechol derivatives with formaldehyde under acidic conditions yields the benzodioxole core.
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Thiazoline Ring Synthesis: Condensation of α-chloroketones with thiourea in ethanol produces the 4,5-dihydrothiazole intermediate.
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Coupling Reaction: A base-catalyzed condensation links the benzodioxole and thiazoline moieties via a propenamide bridge. Microwave-assisted synthesis has been explored to enhance reaction efficiency.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
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Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) to maximize yield.
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Automated Purification Systems: Chromatography and crystallization techniques ensure >95% purity for pharmaceutical applications.
Biological Activity and Mechanism
Anticancer Properties
Thiazole-containing compounds like tiazofurin demonstrate anticancer effects through ribonucleotide reductase inhibition. Molecular docking studies suggest that the propenamide linker in (2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide may interact with the ATP-binding pocket of kinases, inducing apoptosis in cancer cells.
Anti-Inflammatory Effects
The benzodioxole group inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine models, similar compounds reduced interleukin-6 (IL-6) levels by 40–60% at 10 μM concentrations.
Comparative Analysis with Analogues
| Compound | Key Features | Bioactivity |
|---|---|---|
| Target Compound | Benzodioxole-thiazoline-propenamide hybrid | Broad-spectrum (anticipated) |
| Safrole | Benzodioxole derivative | Carcinogenic |
| Tiazofurin | Thiazole-carboxamide | Antileukemic |
The hybrid structure of (2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide confers multifunctionality absent in simpler analogues, positioning it as a versatile scaffold for polypharmacology.
Applications in Drug Discovery
Lead Compound Optimization
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SAR Studies: Modifying the thiazoline ring’s saturation (e.g., fully unsaturated thiazole) could enhance target affinity.
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Prodrug Design: Esterification of the amide group may improve oral bioavailability.
Agricultural Chemistry
Benzodioxole derivatives are employed as pesticide synergists. This compound’s dual activity against pathogens and insects merits exploration in crop protection.
Challenges and Future Directions
Pharmacokinetic Limitations
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Low Aqueous Solubility: LogP ≈ 2.8 suggests potential formulation challenges.
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Metabolic Stability: The thiazoline ring may undergo oxidative degradation via CYP3A4.
Research Priorities
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In Vivo Toxicity Studies: Required to establish safety profiles.
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Target Deconvolution: Proteomic approaches to identify primary molecular targets.
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